2-(4-Bromophenyl)-2H-isoindole
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Overview
Description
2-(4-Bromophenyl)-2H-isoindole is an organic compound that belongs to the class of isoindoles. Isoindoles are heterocyclic compounds containing a fused ring system composed of a benzene ring and a pyrrole ring. The presence of a bromine atom on the phenyl ring makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)-2H-isoindole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromobenzaldehyde with aniline derivatives under acidic conditions to form the corresponding Schiff base, followed by cyclization using a suitable cyclizing agent such as polyphosphoric acid or phosphorus oxychloride.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced isoindole derivatives.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide can be used for this purpose.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Oxidized isoindole derivatives.
Reduction: Reduced isoindole derivatives.
Substitution: Substituted phenyl isoindole derivatives.
Scientific Research Applications
2-(4-Bromophenyl)-2H-isoindole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-2H-isoindole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
2-(4-Bromophenyl)thiazole: Another bromine-substituted heterocyclic compound with potential antimicrobial and anticancer activities.
4-Bromophenylacetic acid: A bromine-substituted phenylacetic acid derivative with various chemical applications.
Uniqueness: 2-(4-Bromophenyl)-2H-isoindole is unique due to its isoindole core structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
CAS No. |
116161-44-5 |
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Molecular Formula |
C14H10BrN |
Molecular Weight |
272.14 g/mol |
IUPAC Name |
2-(4-bromophenyl)isoindole |
InChI |
InChI=1S/C14H10BrN/c15-13-5-7-14(8-6-13)16-9-11-3-1-2-4-12(11)10-16/h1-10H |
InChI Key |
WGMFZRPPVMTRNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN(C=C2C=C1)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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